molecular formula C8H11N3O B13296316 (3S)-3-Amino-3-(4-pyridyl)propanamide

(3S)-3-Amino-3-(4-pyridyl)propanamide

Cat. No.: B13296316
M. Wt: 165.19 g/mol
InChI Key: XAEYVNIRCJMCJG-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(4-pyridyl)propanamide is a chiral propanamide derivative characterized by a 4-pyridyl substituent at the 3-position of its backbone. Its molecular formula is C₈H₁₀N₃O, with a molecular weight of 164.19 g/mol. The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as spatial orientation influences binding affinity and selectivity.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-3-amino-3-pyridin-4-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-7(5-8(10)12)6-1-3-11-4-2-6/h1-4,7H,5,9H2,(H2,10,12)/t7-/m0/s1

InChI Key

XAEYVNIRCJMCJG-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC=C1[C@H](CC(=O)N)N

Canonical SMILES

C1=CN=CC=C1C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-pyridyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and (S)-alanine.

    Formation of Intermediate: The reaction between 4-pyridinecarboxaldehyde and (S)-alanine under specific conditions (e.g., presence of a reducing agent like sodium borohydride) leads to the formation of an intermediate compound.

    Amidation Reaction: The intermediate undergoes an amidation reaction with ammonia or an amine source to yield (3S)-3-Amino-3-(4-pyridyl)propanamide.

Industrial Production Methods: Industrial production of (3S)-3-Amino-3-(4-pyridyl)propanamide may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-3-(4-pyridyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyridyl group can be reduced under specific conditions to yield reduced pyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Oxo derivatives of (3S)-3-Amino-3-(4-pyridyl)propanamide.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-pyridyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-pyridyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares (3S)-3-Amino-3-(4-pyridyl)propanamide with key analogs derived from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-3-Amino-3-(4-pyridyl)propanamide 4-pyridyl group at 3-position C₈H₁₀N₃O 164.19 Chiral center (S-configuration); potential scaffold for drug design
8-[(2S)-3-Amino-2-[(2S)-3-[(3S)-3-amino-3-(4-hydroxyphenyl)propanamido]...] (Edeine derivative) 4-hydroxyphenyl group at 3-position; complex peptide-like backbone C₃₉H₅₄N₈O₁₀ (example) ~814.9 (estimated) Antimicrobial activity; part of edeine antibiotics targeting bacterial ribosomes
3-[5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide Indole and fluorophenyl groups; pyrrolidinone ring C₂₅H₂₃F₃N₄O₃ 500.47 APOL1 inhibitor; potential therapeutic for kidney diseases
N-Benzyl-3-(4-chlorophenyl)-2-[methyl...]propanamide (Vertex Pharmaceuticals) Chlorophenyl and trimethoxyphenyl groups; benzyl and pyridyl substitutions C₃₄H₃₄ClN₅O₅ (example) ~660.1 (estimated) Proprietary composition; undisclosed therapeutic target
(3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide 3-methylpyridin-4-yl group at 3-position C₉H₁₃N₃O 179.22 Enhanced steric bulk compared to 4-pyridyl analog; potential solubility changes

Biological Activity

(3S)-3-Amino-3-(4-pyridyl)propanamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, and mechanisms of action, supported by diverse research findings and data tables.

Chemical Structure and Properties

(3S)-3-Amino-3-(4-pyridyl)propanamide features a pyridine ring that contributes to its unique chemical properties. The presence of the amino group and the 4-pyridyl moiety allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of (3S)-3-Amino-3-(4-pyridyl)propanamide typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-pyridinecarboxaldehyde and (S)-alanine.
  • Formation of Intermediate : A reaction occurs between 4-pyridinecarboxaldehyde and (S)-alanine in the presence of reducing agents like sodium borohydride.
  • Amidation Reaction : The intermediate undergoes amidation with ammonia or an amine source to produce the final compound.

Optimized industrial production methods may involve specific catalysts and controlled temperature and pressure conditions to maximize yield.

The biological activity of (3S)-3-Amino-3-(4-pyridyl)propanamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways related to cell signaling, metabolism, or gene expression .

Therapeutic Potential

Research indicates that (3S)-3-Amino-3-(4-pyridyl)propanamide exhibits potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives containing β-amino acids exhibit antibacterial properties against several strains, suggesting that this compound could serve as a base for developing new antimicrobial agents .
  • Anticancer Activity : The compound has been investigated for its antiproliferative effects on cancer cell lines, indicating promise in cancer therapy .
  • Enzyme Inhibition : It has potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme modulation is crucial.

Research Findings

Several studies have highlighted the biological activities associated with (3S)-3-Amino-3-(4-pyridyl)propanamide:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antibacterial properties against various strains
AnticancerInduces antiproliferative effects on cancer cell lines
Enzyme InhibitionPotential as an enzyme inhibitor

Case Studies

  • Antimicrobial Study : A study demonstrated that compounds derived from β-amino acids showed significant antimicrobial activity, which could be enhanced by modifying the structure of (3S)-3-Amino-3-(4-pyridyl)propanamide .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of this compound on glioma cell lines, revealing promising results that warrant further exploration into its mechanism of action and efficacy in vivo .

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